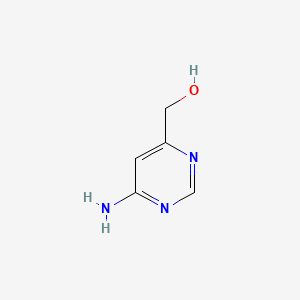

(6-Aminopyrimidin-4-yl)methanol

Description

BenchChem offers high-quality (6-Aminopyrimidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Aminopyrimidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-aminopyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGLLJWLCMNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436851-94-4 | |

| Record name | (6-aminopyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Aminopyrimidin-4-yl)methanol: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The aminopyrimidine moiety is a cornerstone of contemporary medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. Within this chemical class, (6-Aminopyrimidin-4-yl)methanol has emerged as a particularly valuable and versatile building block. While its formal "discovery" is not chronicled as a singular event, its history is written in the numerous innovative drug discovery programs that have leveraged its unique structural and electronic properties. This technical guide provides a comprehensive overview of (6-Aminopyrimidin-4-yl)methanol, focusing on its synthesis, chemical characteristics, and its pivotal role as a scaffold in the development of targeted therapies. We will delve into the causality behind its synthetic routes and its application in the creation of potent and selective inhibitors for a range of biological targets, offering field-proven insights for researchers in the pharmaceutical sciences.

The Ascendancy of the Aminopyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system, a diazine heterocycle, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has long made pyrimidine derivatives attractive starting points for drug discovery. The introduction of an amino group transforms the electronic landscape of the pyrimidine ring, creating a privileged scaffold with the capacity for multiple points of interaction with biological targets.[1][2] Aminopyrimidines are prevalent in a wide array of approved drugs, demonstrating their broad therapeutic utility, from anticancer agents like Imatinib to antiviral and antibacterial medications.[3] The 2-aminopyrimidine and 4-aminopyrimidine motifs are particularly common, lauded for their ability to act as hydrogen bond donors and acceptors, crucial for specific and high-affinity binding to enzyme active sites.[4]

(6-Aminopyrimidin-4-yl)methanol, with its primary alcohol functionality, offers an additional vector for chemical modification, allowing for the facile introduction of diverse side chains and pharmacophores. This strategic combination of a hydrogen-bonding aminopyrimidine core and a reactive hydroxyl handle has cemented its status as a key intermediate in the synthesis of complex, biologically active molecules.

Proposed Synthesis of (6-Aminopyrimidin-4-yl)methanol: A Strategic Approach

A definitive, published synthesis solely dedicated to (6-Aminopyrimidin-4-yl)methanol is not readily found in the scientific literature, likely due to its nature as a readily accessible intermediate. However, based on established principles of pyrimidine chemistry and documented syntheses of related derivatives, a robust and logical synthetic pathway can be proposed. This route commences with the commercially available 6-chloropyrimidine-4-carboxylic acid .[5][6]

The proposed synthesis involves three key transformations:

-

Esterification of the carboxylic acid to prevent interference in the subsequent reduction step and to enhance solubility in organic solvents.

-

Nucleophilic Aromatic Substitution (SNAr) to introduce the crucial amino group at the C6 position.

-

Selective Reduction of the ester to the primary alcohol, yielding the target compound.

Figure 1: Proposed synthetic pathway for (6-Aminopyrimidin-4-yl)methanol.

Step-by-Step Experimental Protocols

-

Rationale: The esterification of the carboxylic acid is a standard protecting group strategy. The ethyl ester is chosen for its ease of formation and subsequent reduction. The acidic conditions of the Fischer esterification are well-tolerated by the chloropyrimidine ring.

-

Procedure:

-

To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 6-chloropyrimidine-4-carboxylate.

-

-

Rationale: The chloro substituent at the C6 position of the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution.[2] Ammonia, as a nucleophile, displaces the chloride ion to furnish the desired 6-amino derivative. The reaction is typically performed in a sealed vessel to maintain a sufficient concentration of the volatile ammonia.[7] The C4 position is generally more reactive towards nucleophilic attack in 2,4-dichloropyrimidines; however, in this substrate, the C6 position is activated for substitution.[8]

-

Procedure:

-

Dissolve ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in a saturated solution of ammonia in ethanol (20 volumes) in a sealed pressure vessel.

-

Heat the mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 6-aminopyrimidine-4-carboxylate.

-

-

Rationale: The reduction of the ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for this transformation.[9][10] A critical consideration is the potential for the reduction of the pyrimidine ring itself. However, the presence of the electron-donating amino group at the C6 position deactivates the ring towards hydride attack, allowing for the selective reduction of the ester.[5] Performing the reaction at a reduced temperature (e.g., 0 °C) further enhances this selectivity.

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 6-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield (6-Aminopyrimidin-4-yl)methanol. The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The utility of (6-Aminopyrimidin-4-yl)methanol is best illustrated by its incorporation into advanced drug candidates targeting a variety of diseases. The aminopyrimidine core often serves as a hinge-binding motif in kinase inhibitors, while the hydroxymethyl group provides a convenient attachment point for moieties that confer selectivity and desirable pharmacokinetic properties.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors for Hepatocellular Carcinoma

Recent research has highlighted the development of selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC). The (6-Aminopyrimidin-4-yl)methanol core is a key feature in a novel series of these inhibitors. The amino group of the pyrimidine ring forms crucial hydrogen bonds with the hinge region of the FGFR4 kinase domain, while the methanol-derived side chain extends into a specificity pocket, contributing to the compound's high selectivity over other FGFR isoforms.[11]

Figure 2: Role of the (6-Aminopyrimidin-4-yl)methanol scaffold in FGFR4 inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

(6-Aminopyrimidin-4-yl)methanol has also been employed in the design of novel DPP-4 inhibitors for the management of type 2 diabetes. In these compounds, the aminopyrimidine moiety can interact with key residues in the S1 pocket of the DPP-4 enzyme. The hydroxymethyl group serves as a handle to introduce β-amino ester or amide linkers, which are crucial for binding to the catalytic site of the enzyme. This modular design allows for the systematic optimization of potency and selectivity.[11]

Table 1: Representative Biological Activities of (6-Aminopyrimidin-4-yl)methanol Derivatives

| Target | Derivative Type | Reported IC₅₀ | Therapeutic Area |

| FGFR4 | Aminodimethylpyrimidinol derivative | Potent and selective | Hepatocellular Carcinoma |

| DPP-4 | β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine | ≤ 59.8 nM | Type 2 Diabetes |

Conclusion and Future Perspectives

(6-Aminopyrimidin-4-yl)methanol, while not a compound with a celebrated history of discovery, has proven its immense value as a foundational element in modern medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis from commercially available starting materials makes it an accessible and attractive building block for drug discovery programs. The inherent drug-like properties of the aminopyrimidine core, combined with the synthetic versatility of the hydroxymethyl group, have enabled the development of highly specific and potent inhibitors for challenging targets like FGFR4 and DPP-4.

As our understanding of the molecular drivers of disease continues to expand, the demand for novel, readily diversifiable chemical scaffolds will only increase. The demonstrated success of (6-Aminopyrimidin-4-yl)methanol in a variety of therapeutic areas suggests that its "history" is still being written, and it will undoubtedly continue to be a key player in the discovery and development of the next generation of targeted medicines.

References

-

Chemistry LibreTexts. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

- Koroleva, E. V., Gusak, K. N., & Ignatovich, Z. V. (2010). Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. Russian Chemical Reviews, 79(8), 655–682.

- Barrett, R., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23.

-

ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

-

YouTube. nucleophilic aromatic substitutions. (2019). [Link]

-

RSC Publishing. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (2013). [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and ammonia. [Link]

- Chung, C.-Y., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 28(1), 1-1.

-

YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. (2021). [Link]

-

ACS Publications. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

- Google Patents. Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020). [Link]

-

RSC Publishing. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro. [Link]

-

RSC Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). [Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). [Link]

-

MDPI. Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

Sources

- 1. Pyrimidine synthesis [organic-chemistry.org]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 4. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

An In-depth Technical Guide to (6-Aminopyrimidin-4-yl)methanol: A Key Building Block for Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of (6-Aminopyrimidin-4-yl)methanol (CAS Number: 436851-94-4), a pivotal heterocyclic building block in medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, reactivity, and strategic application of this compound, with a particular focus on its role in the development of Janus Kinase (JAK) inhibitors.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The subject of this guide, (6-Aminopyrimidin-4-yl)methanol, is a bifunctional molecule featuring a primary aromatic amine and a primary alcohol. This unique arrangement of functional groups on the pyrimidine core makes it a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the realm of kinase inhibitor development.[3][4]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of (6-Aminopyrimidin-4-yl)methanol is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 436851-94-4 | [5] |

| Molecular Formula | C₅H₇N₃O | [5] |

| Molecular Weight | 125.13 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | - |

| SMILES | OCC1=NC=NC(N)=C1 | [5] |

| InChIKey | SVEGLLJWLCMNJE-UHFFFAOYSA-N | - |

Synthesis and Characterization: A Validated Approach

The synthesis of (6-Aminopyrimidin-4-yl)methanol is most effectively achieved through the reduction of a readily available precursor, such as a 6-aminopyrimidine-4-carboxylic acid ester. This section details a robust, field-proven protocol adapted from established procedures for analogous aminopyridine and aminopyrimidine systems.[3] The causality behind the choice of reagents is critical: a powerful nucleophilic hydride reagent is required to reduce the ester, while ensuring conditions do not adversely affect the sensitive aminopyrimidine ring.

Proposed Synthetic Pathway

The logical and efficient pathway involves the reduction of an ester, which is typically more stable and easier to handle than the corresponding aldehyde or carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary for the efficient reduction of the ester functionality.

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 436851-94-4|(6-Aminopyrimidin-4-yl)methanol|BLD Pharm [bldpharm.com]

13C NMR analysis of (6-Aminopyrimidin-4-yl)methanol

An In-Depth Technical Guide to the 13C NMR Analysis of (6-Aminopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminopyrimidin-4-yl)methanol is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Unambiguous structural confirmation is a cornerstone of drug development, ensuring the integrity of lead compounds and intermediates. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a comprehensive, field-proven approach to the . We move beyond a simple recitation of data to explain the causality behind experimental choices, from sample preparation to advanced spectral interpretation using multi-dimensional techniques. This document is designed to serve as a practical reference for researchers, enabling them to confidently acquire, interpret, and validate the structure of this important synthetic intermediate.

Introduction: The Structural Significance of (6-Aminopyrimidin-4-yl)methanol

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, including antivirals and kinase inhibitors. (6-Aminopyrimidin-4-yl)methanol serves as a versatile intermediate, offering multiple points for chemical modification. Its structural integrity is paramount. 13C NMR spectroscopy is an essential tool for this purpose, providing a distinct signal for each unique carbon atom within the molecule, thereby offering a definitive fingerprint of its molecular structure[1]. This guide establishes a robust framework for its complete 13C NMR characterization.

Foundational Principles: 13C NMR in the Context of a Heterocycle

Unlike 1H NMR, 13C NMR directly probes the carbon backbone of a molecule. The key principles influencing the spectrum of (6-Aminopyrimidin-4-yl)methanol are:

-

Chemical Environment and Shielding: The position of a 13C signal (its chemical shift, δ, in ppm) is highly sensitive to the local electronic environment[2]. Electronegative atoms, such as the nitrogen and oxygen in our target molecule, withdraw electron density from adjacent carbons. This "deshielding" effect causes the carbon nucleus to experience a stronger external magnetic field, shifting its signal downfield (to a higher ppm value)[3].

-

Low Natural Abundance: The NMR-active 13C isotope has a natural abundance of only ~1.1%[2]. This inherent low sensitivity necessitates specific experimental considerations, such as using higher sample concentrations or increasing the number of scans, to achieve an adequate signal-to-noise ratio[4].

-

Absence of C-C Coupling: Due to the low probability of two 13C atoms being adjacent in a molecule, 13C-13C spin-spin coupling is typically not observed in a standard spectrum. This results in a simplified spectrum where each unique carbon appears as a single peak (in a proton-decoupled experiment)[2].

Structural Analysis and Predicted 13C Chemical Shifts

To interpret the spectrum, we must first dissect the molecule's structure and predict the chemical shift for each carbon. The five unique carbon environments in (6-Aminopyrimidin-4-yl)methanol are numbered for clarity.

Caption: Molecular structure of (6-Aminopyrimidin-4-yl)methanol with carbon numbering.

Based on established chemical shift data for pyrimidines and substituted alcohols, we can predict the approximate δ values for each carbon. The electron-withdrawing effects of the ring nitrogens and the substituents are the primary determinants.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale & Authoritative Grounding |

| C2 | Aromatic C-H, between two N atoms | 157 – 162 | Highly deshielded due to being flanked by two electronegative nitrogen atoms. Pyrimidine C2 resonates around 157.4 ppm[5]. |

| C4 | Aromatic C, attached to two N atoms and CH₂OH | 165 – 170 | Very deshielded due to two adjacent nitrogens and substitution with an electron-withdrawing hydroxymethyl group. In similar pyrimidine systems, C4/C6 carbons appear in the 161-165 ppm range[6]. |

| C6 | Aromatic C, attached to two N atoms and NH₂ | 162 – 167 | Also highly deshielded by two nitrogens, but the electron-donating amino group provides a slight shielding effect compared to C4. |

| C5 | Aromatic C-H, adjacent to substituted carbons | 105 – 115 | Significantly more shielded (upfield) than other ring carbons. Its position is influenced by the adjacent amino and hydroxymethyl groups. In related pyrimidines, C5 can range from 93-117 ppm[6]. |

| C7 | Aliphatic CH₂ attached to an oxygen (CH₂OH) | 60 – 65 | Typical range for a primary alcohol carbon (RCH₂OH is 50-65 ppm)[3][7]. |

A Self-Validating Experimental Protocol

This protocol is designed to ensure high-quality, reproducible data. The inclusion of 2D NMR experiments serves as an internal validation of the assignments made from the 1D spectrum.

Step 1: Sample Preparation – The Foundation of Quality Data

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the polar (6-Aminopyrimidin-4-yl)methanol, and its ability to participate in hydrogen bonding helps to sharpen the signals from the -NH₂ and -OH protons in a corresponding 1H NMR spectrum, which can be useful for 2D correlation. Methanol-d₄ is another suitable option[8].

-

Concentration Rationale: For a standard 13C spectrum, a higher concentration is preferable to overcome the low natural abundance of the isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of solvent[9]. This ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (e.g., 30-60 minutes)[4].

-

Protocol:

-

Weigh 50 mg of (6-Aminopyrimidin-4-yl)methanol directly into a clean, dry vial.

-

Add 0.6 mL of DMSO-d₆ to the vial.

-

Gently vortex the sample until the solid is completely dissolved. A brief, mild application of heat may be used if necessary.

-

Critical Step: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a 5 mm NMR tube. This removes any particulate matter that would degrade the magnetic field homogeneity and broaden the spectral lines.

-

Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol before insertion into the spectrometer.

-

Step 2: Data Acquisition – From 1D Fingerprint to 2D Confirmation

The following workflow outlines a comprehensive data acquisition strategy.

Caption: A comprehensive workflow for the NMR analysis of (6-Aminopyrimidin-4-yl)methanol.

Typical Spectrometer Parameters (500 MHz instrument):

-

Standard 13C{1H} Spectrum:

-

Pulse Program: zgpg30 (or equivalent proton-decoupled sequence with a 30° pulse).

-

Rationale: Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each carbon, which enhances the signal-to-noise ratio.

-

Acquisition Time (AQ): ~1.0-1.5 s.

-

Relaxation Delay (D1): 2.0 s. A sufficient delay is needed to allow all carbons, especially non-protonated (quaternary) carbons, to fully relax between pulses.

-

Number of Scans (NS): 1024 or higher, depending on concentration.

-

-

DEPT-135 Spectrum:

-

Pulse Program: dept135.

-

Rationale: This Distortionless Enhancement by Polarization Transfer experiment is crucial for differentiating carbon types. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (C4, C6) are absent[10][11]. This provides an immediate and unambiguous identification of the C7 (CH₂OH) signal.

-

D1: 2.0 s.

-

NS: 256 or higher.

-

-

2D HSQC Spectrum:

-

Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC).

-

Rationale: Heteronuclear Single Quantum Coherence shows correlations between protons and the carbons they are directly attached to (¹JCH coupling)[12]. This will definitively link the proton signals of C2-H, C5-H, and C7-H₂ to their corresponding carbon signals.

-

Spectral Width: Optimized in both F1 (¹³C) and F2 (¹H) dimensions to cover all expected signals.

-

-

2D HMBC Spectrum:

-

Pulse Program: hmbcgplpndqf (or equivalent).

-

Rationale: Heteronuclear Multiple Bond Correlation reveals correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH)[6][12]. This is the ultimate tool for piecing together the molecular structure. For instance, the protons on the C7 methylene group should show a correlation to the C4 carbon, confirming their connectivity.

-

Spectral Interpretation: A Self-Validating Analysis

The analysis proceeds by integrating the data from all experiments.

-

Initial Assignment (1D Data): The five peaks in the standard 13C spectrum are provisionally assigned based on the predicted chemical shifts from the table. The DEPT-135 spectrum is then used to confirm the C7 (CH₂OH) assignment (it will be the only negative peak) and to identify the C2 and C5 signals as CH groups (positive peaks). The two signals absent from the DEPT-135 spectrum must be the quaternary carbons, C4 and C6.

-

Unambiguous Confirmation (2D Data): The 2D spectra validate the initial assignments.

-

HSQC: This experiment will show a cross-peak connecting the C5-H proton signal to the carbon signal around 105-115 ppm, confirming the C5 assignment. Similarly, it will link the C2-H proton to the carbon at ~157-162 ppm and the C7-H₂ protons to the carbon at ~60-65 ppm.

-

HMBC: This provides the final, irrefutable connections. Key expected correlations are illustrated below.

-

Caption: Key expected ³J and ²J HMBC correlations for structural validation.

For example, observing a correlation from the C7 methylene protons (H7) to the quaternary carbon at ~165-170 ppm definitively assigns that signal as C4. This web of interlocking correlations provides a self-validating system that leaves no ambiguity in the final structure.

Conclusion

The , when approached systematically, yields an unambiguous structural determination. This guide has outlined a comprehensive methodology rooted in fundamental principles and validated by advanced, multi-dimensional NMR techniques. By understanding the causal relationships between molecular structure and spectral appearance, and by employing a self-validating workflow incorporating 1D and 2D experiments, researchers in drug development can ensure the foundational integrity of their synthetic intermediates. This rigorous analytical approach is not merely academic; it is a critical component of quality control and regulatory compliance in the pharmaceutical sciences.

References

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Al-Ghorbani, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]

-

Otomatsu, T., et al. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

(2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Al-Issa, S. A. M., et al. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

-

Zhai, X., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH. [Link]

-

Shestakov, A. S., et al. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

Evarts, J. (2024). DEPT 135 Acquisition & Processing. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

The Solubility Profile of (6-Aminopyrimidin-4-yl)methanol: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to a cascade of issues, including inadequate absorption, low bioavailability, and ultimately, therapeutic failure. This technical guide provides an in-depth exploration of the solubility of (6-Aminopyrimidin-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the aminopyrimidine scaffold in a wide range of therapeutic agents.[1] Understanding and overcoming the solubility challenges associated with such molecules is paramount for researchers, scientists, and drug development professionals. This guide will delve into the theoretical underpinnings of solubility, present a comprehensive analysis of the predicted solubility of (6-Aminopyrimidin-4-yl)methanol in various organic solvents, and provide detailed, field-proven experimental protocols for its determination and quantification.

Physicochemical Properties of (6-Aminopyrimidin-4-yl)methanol: A Molecular Portrait

To comprehend the solubility behavior of (6-Aminopyrimidin-4-yl)methanol, it is essential to first examine its molecular structure and inherent physicochemical properties.

(6-Aminopyrimidin-4-yl)methanol is a substituted pyrimidine with the following structure:

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

The key functional groups that govern its solubility are the amino (-NH₂) group, the hydroxyl (-OH) group, and the nitrogen atoms within the pyrimidine ring. These groups can participate in hydrogen bonding, both as donors and acceptors, which significantly influences the molecule's interaction with various solvents.

The pKa of the molecule will also play a significant role in its solubility, particularly in aqueous solutions of varying pH. The amino group and the pyrimidine nitrogens can be protonated or deprotonated depending on the pH, which will alter the molecule's charge and, consequently, its solubility. While a specific pKa value for this compound is not widely published, aminopyrimidines typically exhibit basic character.

Solubility of (6-Aminopyrimidin-4-yl)methanol in Organic Solvents: A Predictive and Comparative Analysis

Experimentally determined, quantitative solubility data for (6-Aminopyrimidin-4-yl)methanol across a wide range of organic solvents is not extensively available in the public domain. However, by leveraging computational prediction tools and examining the solubility of structurally similar compounds, we can construct a reliable solubility profile.

Predicted Solubility Data

The following table presents the predicted solubility of (6-Aminopyrimidin-4-yl)methanol in a selection of common organic solvents. These values were generated using advanced machine learning models that analyze the molecule's structure to forecast its solubility.[3] It is important to note that these are in silico predictions and should be confirmed experimentally.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Solvent Polarity (Dielectric Constant) |

| Dimethyl Sulfoxide (DMSO) | High | High | 46.7 |

| N,N-Dimethylformamide (DMF) | High | High | 36.7 |

| Methanol | Moderate to High | Moderate to High | 32.7 |

| Ethanol | Moderate | Moderate | 24.6 |

| Acetone | Low to Moderate | Low to Moderate | 20.7 |

| Acetonitrile | Low | Low | 37.5 |

| Tetrahydrofuran (THF) | Low | Low | 7.6 |

| Ethyl Acetate | Very Low | Very Low | 6.0 |

| Chloroform | Very Low | Very Low | 4.8 |

| Toluene | Insoluble | Insoluble | 2.4 |

Comparative Analysis and Causality

The predicted solubility data aligns with the general principle of "like dissolves like." The high predicted solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, can be attributed to the strong hydrogen bonding capabilities of (6-Aminopyrimidin-4-yl)methanol. The amino and hydroxyl groups can readily form hydrogen bonds with the solvent molecules, facilitating dissolution.

Conversely, the predicted low solubility in non-polar solvents such as toluene and very low solubility in less polar solvents like ethyl acetate and chloroform is expected. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of (6-Aminopyrimidin-4-yl)methanol is not sufficiently compensated by the weaker van der Waals interactions with these non-polar solvent molecules.

This trend is further supported by qualitative solubility data for related compounds:

-

Thiamine , which contains an aminopyrimidine ring, is known to be soluble in methanol and glycerol but practically insoluble in less polar organic solvents.[4]

-

Studies on various pyrimidine derivatives have shown their solubility in polar solvents like methanol and DMF.[1]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, experimental determination is essential. Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery, providing different but complementary information.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer.

Protocol for Kinetic Solubility Determination:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of (6-Aminopyrimidin-4-yl)methanol in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Diagram of Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It provides a more accurate representation of the true solubility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid (6-Aminopyrimidin-4-yl)methanol to a series of vials containing the organic solvents of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method.

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Assay.

Analytical Techniques for Quantification

Accurate quantification of the dissolved (6-Aminopyrimidin-4-yl)methanol is crucial for reliable solubility data. Several analytical techniques are suitable for this purpose.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used and robust method for the analysis of pyrimidine derivatives.[5] A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is performed at the wavelength of maximum absorbance of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For samples with low concentrations or complex matrices, LC-MS offers higher sensitivity and selectivity. The mass spectrometer can be set to monitor the specific mass-to-charge ratio (m/z) of (6-Aminopyrimidin-4-yl)methanol, providing excellent specificity.

-

UV-Vis Spectrophotometry: For a quick estimation of solubility in a pure solvent system, UV-Vis spectrophotometry can be used.[6] A calibration curve of absorbance versus concentration must first be established. The absorbance of the saturated solution can then be measured to determine the concentration.

Conclusion: A Pathway to Informed Drug Development

The solubility of (6-Aminopyrimidin-4-yl)methanol, like many nitrogen-containing heterocyclic compounds, is a critical parameter that must be thoroughly characterized during the drug development process. This technical guide has provided a comprehensive overview, from the fundamental physicochemical properties that govern its solubility to predictive data and detailed experimental protocols for its determination. By understanding the interplay between molecular structure and solvent properties, and by employing robust experimental and analytical methodologies, researchers can effectively navigate the challenges associated with the solubility of this important class of molecules. This knowledge is not merely academic; it is a practical tool that empowers scientists to make informed decisions, optimize formulations, and ultimately, accelerate the development of new and effective medicines.

References

-

Rowan Scientific. Predicting Solubility. Rowan Scientific. Accessed January 25, 2026. [Link]

-

Wikipedia. Thiamine. Wikipedia. Accessed January 25, 2026. [Link]

-

ChemSrc. (6-Aminopyrimidin-4-yl)Methanol hydrochloride. ChemSrc. Accessed January 25, 2026. [Link]

-

Evotec. Thermodynamic Solubility Assay. Evotec. Accessed January 25, 2026. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed January 25, 2026. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Accessed January 25, 2026. [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Accessed January 25, 2026. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. Accessed January 25, 2026. [Link]

-

PubMed. High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. PubMed. Accessed January 25, 2026. [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Accessed January 25, 2026. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. VCCLAB. Accessed January 25, 2026. [Link]

-

ChemAxon. Solubility Predictor. ChemAxon. Accessed January 25, 2026. [Link]

-

LCI Web Tools. Predictor Solubility. LCI Web Tools. Accessed January 25, 2026. [Link]

-

NIH. SolTranNet – A machine learning tool for fast aqueous solubility prediction. NIH. Accessed January 25, 2026. [Link]

-

ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. Accessed January 25, 2026. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Accessed January 25, 2026. [Link]

-

PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Accessed January 25, 2026. [Link]

-

PubMed. Analysis of methanol and its derivatives in illegally produced alcoholic beverages. PubMed. Accessed January 25, 2026. [Link]

-

ResearchGate. Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. Accessed January 25, 2026. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Accessed January 25, 2026. [Link]

-

IUPAC. Solubility Data Series. IUPAC. Accessed January 25, 2026. [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Accessed January 25, 2026. [Link]

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Accessed January 25, 2026. [Link]

-

ResearchGate. Method in HPLC for derivative of Purine in Urine ?. ResearchGate. Accessed January 25, 2026. [Link]

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. Accessed January 25, 2026. [Link]

-

Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Accessed January 25, 2026. [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Accessed January 25, 2026. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. On-line Software [vcclab.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

stability and storage conditions for (6-Aminopyrimidin-4-yl)methanol

An In-Depth Technical Guide to the Stability and Storage of (6-Aminopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stability in Drug Discovery

(6-Aminopyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1] As with any promising drug candidate or intermediate, a comprehensive understanding of its chemical stability is paramount. The stability profile of a molecule dictates its shelf-life, informs the selection of appropriate formulation and packaging, and ensures the integrity, safety, and efficacy of the final drug product.[2][3]

This technical guide provides a detailed examination of the factors influencing the stability of (6-Aminopyrimidin-4-yl)methanol. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from structurally related compounds and established regulatory guidelines. It offers a framework for predicting potential degradation pathways and provides robust, field-proven protocols for comprehensive stability assessment, empowering researchers to establish a reliable stability profile for this molecule.

Section 1: Molecular Structure Analysis and Predicted Stability

A molecule's structure is the primary determinant of its reactivity and, consequently, its stability. (6-Aminopyrimidin-4-yl)methanol possesses two key functional groups that are likely to be involved in degradation: the aminopyrimidine ring and the primary alcohol (hydroxymethyl group).

-

The Aminopyrimidine Core: The pyrimidine ring is an aromatic heterocycle with two nitrogen atoms.[1] The presence of the electron-donating amino group can influence the electron density of the ring. Based on analogous structures like Thiamine (Vitamin B1), which also contains an aminopyrimidine ring, this moiety can be susceptible to degradation under specific conditions. Thiamine is known to be stable at acidic pH but is unstable in alkaline solutions and when exposed to heat.[4] This suggests that (6-Aminopyrimidin-4-yl)methanol may also exhibit pH-dependent stability, with potential for hydrolysis or ring-opening under basic conditions. The amino group itself can be a site for oxidative degradation.

-

The Hydroxymethyl Group: Primary alcohols are susceptible to oxidation. The hydroxymethyl group (-CH₂OH) on the pyrimidine ring can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This oxidation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photoxidation). Such transformations would result in the formation of significant degradation products with altered chemical and pharmacological properties.

Based on this analysis, the primary degradation pathways to investigate are hydrolysis (pH-dependent), oxidation, and photodegradation.

Section 2: Recommended Storage and Handling Conditions

While specific long-term stability data for (6-Aminopyrimidin-4-yl)methanol is not publicly available, recommendations can be derived from structurally similar compounds and general best practices for chemical intermediates. A close analog, (6-Chloropyrimidin-4-yl)methanol, has a recommended storage condition of -20°C, sealed from moisture.[5] This provides a strong starting point for our subject compound.

Table 1: Recommended Storage Conditions for (6-Aminopyrimidin-4-yl)methanol

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C ± 5°C | To minimize the rate of potential thermal degradation and oxidative reactions. Low temperatures are standard for preserving the integrity of complex organic molecules. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace atmospheric oxygen and prevent oxidative degradation of the amino and hydroxymethyl groups. |

| Container | Amber Glass Vial with Secure Seal | Amber glass protects the compound from light, preventing photodegradation. A tight seal is crucial to prevent moisture ingress and maintain the inert atmosphere. |

| Moisture | Store in a desiccated environment | The compound should be protected from humidity, as water can participate in hydrolytic degradation, especially if pH shifts occur. |

For routine laboratory use, it is advisable to prepare aliquots of the solid material to avoid repeated freeze-thaw cycles and exposure of the bulk stock to atmospheric conditions. Solutions should be prepared fresh for each experiment whenever possible. If solution storage is necessary, they should be stored under the same recommended conditions (frozen, protected from light, under inert gas).

Section 3: A Practical Guide to Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that provides critical insights into the intrinsic stability of a compound.[6][7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3][6] The goal is typically to achieve 5-20% degradation of the parent molecule to ensure that analytical methods are capable of detecting and quantifying the resulting impurities.[8]

The following section details a comprehensive forced degradation protocol for (6-Aminopyrimidin-4-yl)methanol, grounded in ICH guidelines.[2][7]

Prerequisite: A Stability-Indicating Analytical Method

Before initiating a forced degradation study, a validated stability-indicating analytical method is required. This method must be able to accurately quantify the decrease of the active substance and simultaneously resolve its degradation products from the parent peak and from each other. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

-

Method Development: A reverse-phase HPLC method (e.g., using a C18 column) should be developed. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient should be optimized to achieve good separation.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants. Based on similar pyrimidine derivatives, a monitoring wavelength around 275 nm could be a suitable starting point.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for conducting the forced degradation studies.

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocols

For each condition, a stock solution of (6-Aminopyrimidin-4-yl)methanol (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile-water mixture) should be prepared. A control sample, protected from stress conditions (e.g., stored at -20°C), must be analyzed at each time point.

1. Acidic Hydrolysis:

-

Protocol: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl). Incubate the solution at an elevated temperature (e.g., 60°C).

-

Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Sample Processing: Before HPLC analysis, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

-

Causality: The acidic condition probes the stability of the aminopyrimidine ring and any acid-labile bonds. Heat is used to accelerate the degradation process.

2. Basic Hydrolysis:

-

Protocol: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH). Keep the solution at room temperature.

-

Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Sample Processing: Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

-

Causality: Based on the instability of thiamine in alkaline solutions, this condition is critical for evaluating the hydrolytic stability of the pyrimidine ring.[4] Reactions are often faster under basic conditions, so starting at room temperature is prudent.

3. Oxidative Degradation:

-

Protocol: Mix the stock solution with a solution of 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Causality: This tests the susceptibility of the molecule, particularly the amino and hydroxymethyl groups, to oxidation. H₂O₂ is a common and potent oxidizing agent used for this purpose.

4. Thermal Degradation:

-

Protocol (Solid State): Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Protocol (Solution State): Incubate the stock solution in a controlled temperature oven (e.g., 80°C), protected from light.

-

Time Points: Sample at 1, 3, and 7 days for the solid state; 6, 12, and 24 hours for the solution state.

-

Causality: Evaluates the intrinsic thermal stability of the molecule in both solid and solution forms, which can differ significantly.

5. Photostability:

-

Protocol: Expose the solid compound and the stock solution to a light source that complies with ICH Q1B guidelines.[5][10][11] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Causality: This is a mandatory test to determine if the molecule degrades upon exposure to light, which has implications for manufacturing, packaging, and administration.[5][11][12]

Section 4: Data Interpretation and Reporting

The results from the forced degradation studies should be systematically compiled to build a comprehensive stability profile.

Table 2: Example Data Summary from Forced Degradation Studies

| Stress Condition | Duration | % Assay of Parent Compound | No. of Degradants | RRT of Major Degradant | % Area of Major Degradant |

| Control (t=0) | 0 hr | 100.0% | 0 | - | - |

| 0.1 M HCl, 60°C | 24 hr | 91.5% | 2 | 0.85 | 5.2% |

| 0.1 M NaOH, RT | 12 hr | 85.2% | 3 | 1.15 | 9.8% |

| 3% H₂O₂, RT | 24 hr | 95.1% | 1 | 0.92 | 3.5% |

| Thermal (Solid), 80°C | 7 days | 99.5% | 0 | - | - |

| Photolytic (Solution) | ICH Q1B | 96.8% | 1 | 1.30 | 2.1% |

RRT = Relative Retention Time

Pathway Elucidation

The logical relationship between stress conditions and observed degradation products is key to understanding the molecule's stability.

Caption: Predicted degradation pathways for (6-Aminopyrimidin-4-yl)methanol.

-

Mass Balance: A critical aspect of the analysis is to ensure mass balance. The sum of the percentage of the parent compound and all degradation products should ideally be close to 100%, indicating that all significant degradants are being detected.

-

Structural Elucidation: For significant degradation products, structural elucidation using techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) is necessary to confirm the proposed degradation pathways.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the stability of (6-Aminopyrimidin-4-yl)methanol. While specific data is sparse, a scientific approach based on its chemical structure and data from analogous compounds allows for the prediction of its stability profile and the establishment of sound storage conditions. The detailed forced degradation protocol presented herein serves as a robust, actionable plan for researchers to generate the necessary data, ensuring the quality and integrity of this valuable chemical entity in drug discovery and development endeavors. Adherence to these principles of proactive stability assessment is a cornerstone of scientific integrity and successful pharmaceutical development.

References

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]

-

Thiamine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

(6-Aminopyrimidin-4-yl)Methanol hydrochloride | CAS#:1365991-89-4. (2024). Chemsrc. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). ICH. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Q1A(R2) Stability testing of new drug substances and products. (2003). ICH. Available at: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Available at: [Link]

-

(6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. (n.d.). Wolfa. Available at: [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

-

AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021). JETIR. Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Available at: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Available at: [Link]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). National Institutes of Health (NIH). Available at: [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. Available at: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). ACS Publications. Available at: [Link]

-

Statistical QSAR investigations using QSAR techniques to study Aminopyrimidine-Based CXCR4 antagonists. (2022). RHAZES: Green and Applied Chemistry. Available at: [Link]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). National Institutes of Health (NIH). Available at: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

ICH Q1B: Complete Guide to Photostability Testing. (2024). YouTube. Available at: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Thiamine - Wikipedia [en.wikipedia.org]

- 5. database.ich.org [database.ich.org]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Theoretical and Computational Analysis of (6-Aminopyrimidin-4-yl)methanol in Drug Discovery

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. (6-Aminopyrimidin-4-yl)methanol, a functionalized pyrimidine derivative, presents a compelling case for in-depth computational analysis due to its structural motifs—a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyrimidine core, and a versatile methanol substituent. These features suggest significant potential for targeted interactions with biological macromolecules. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and pharmacokinetic properties of (6-Aminopyrimidin-4-yl)methanol. By integrating Density Functional Theory (DFT), molecular docking, and ADMET predictions, we present a validated workflow for assessing the therapeutic potential of novel chemical entities, using this molecule as a practical exemplar.

Foundational Analysis: Structural and Physicochemical Profile

Prior to advanced computational modeling, a fundamental understanding of the molecule's intrinsic properties is essential. (6-Aminopyrimidin-4-yl)methanol is a small molecule whose potential bioactivity is dictated by its specific arrangement of functional groups. The aminopyrimidine core is a well-established "hinge-binder" in many kinase inhibitors, while the methanol group can engage in additional hydrogen bonding or serve as a vector for further chemical modification.

A summary of its key physicochemical properties, computed from its chemical structure, provides a first-pass assessment of its drug-like characteristics.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₅H₇N₃O | Defines the elemental composition and exact mass. |

| Molecular Weight | 125.13 g/mol | Low molecular weight is favorable for oral bioavailability. |

| Hydrogen Bond Donors | 2 (Amino & Hydroxyl) | Indicates potential for strong, specific interactions with protein targets. |

| Hydrogen Bond Acceptors | 3 (Ring Nitrogens & Oxygen) | Enhances target binding and aqueous solubility. |

| Polar Surface Area (PSA) | 72.76 Ų | Influences membrane permeability and solubility. |

| LogP (Octanol/Water) | 0.28 | A balanced LogP suggests reasonable solubility and permeability. |

| Table 1: Key physicochemical properties of (6-Aminopyrimidin-4-yl)methanol and their relevance. |

These initial parameters suggest that (6-Aminopyrimidin-4-yl)methanol possesses a favorable profile for a drug candidate, meriting a more profound investigation through advanced computational techniques.

Quantum Mechanical Insights via Density Functional Theory (DFT)

Expertise & Causality: To rationally design drugs, we must first understand the molecule's intrinsic electronic landscape. Density Functional Theory (DFT) is the computational method of choice for this purpose. It allows us to calculate the ground-state electronic structure with a high degree of accuracy, revealing the molecule's preferred 3D geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting reactivity and the nature of intermolecular interactions. The selection of the B3LYP functional with a 6-311++G(d,p) basis set represents a well-validated balance between computational cost and accuracy for organic molecules of this type.

Protocol: DFT-Based Molecular Characterization

-

Structure Preparation: The 2D structure of (6-Aminopyrimidin-4-yl)methanol is drawn in a molecular editor (e.g., GaussView) and pre-optimized using a molecular mechanics force field to obtain a sensible starting geometry.

-

Geometry Optimization: A full geometry optimization is performed using DFT at the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts all bond lengths, angles, and dihedrals to find the lowest energy conformation.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Electronic Property Calculation: From the optimized structure, key electronic properties are derived. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of a Molecular Electrostatic Potential (MEP) map.

Key Findings from DFT Analysis

The electronic properties derived from DFT provide predictive power for the molecule's behavior.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.21 | Represents the ability to donate electrons; localized on the amino group and pyrimidine ring. |

| LUMO Energy | -0.89 | Represents the ability to accept electrons; localized on the pyrimidine ring. |

| HOMO-LUMO Gap (ΔE) | 5.32 | A larger gap indicates high kinetic stability and lower chemical reactivity. |

| Table 2: Frontier Molecular Orbital energies for (6-Aminopyrimidin-4-yl)methanol. |

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The nitrogen atoms of the pyrimidine ring and the oxygen of the methanol group show regions of high negative potential (red), making them prime locations for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogens of the amino and hydroxyl groups exhibit positive potential (blue), identifying them as hydrogen bond donor sites. This charge topography is fundamental to how the molecule will be recognized by a protein binding pocket.

Predicting Biological Interactions: Molecular Docking

Expertise & Causality: The therapeutic effect of a drug originates from its binding to a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target. Pyrimidine derivatives are frequently investigated as kinase inhibitors.[1][2] Therefore, we use a representative kinase (e.g., Epidermal Growth Factor Receptor, EGFR) to illustrate the docking protocol. This process allows us to generate hypotheses about the molecule's mechanism of action and its potential as an inhibitor.

Protocol: Receptor-Ligand Docking Simulation

-

Ligand Preparation: The DFT-optimized structure of (6-Aminopyrimidin-4-yl)methanol is used as the starting point. Charges are assigned, and the structure is converted to a suitable format (e.g., PDBQT for AutoDock Vina).

-

Receptor Preparation: A high-resolution crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Non-essential water molecules and co-ligands are removed, polar hydrogens are added, and charges are assigned.

-

Binding Site Definition: A grid box is defined around the known active site of the receptor. This box specifies the search space for the docking algorithm.

-

Docking Execution: A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the grid box, scoring each pose based on a force field that estimates binding energy.

-

Pose Analysis: The resulting poses are ranked by their binding affinity scores. The top-ranked poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which validate the predicted binding mode.

Hypothetical Binding Mode Analysis

In a typical kinase active site, the aminopyrimidine moiety is expected to form crucial hydrogen bonds with the "hinge" region of the protein. The docking results would likely show the amino group donating a hydrogen bond to a backbone carbonyl, and a ring nitrogen accepting a hydrogen bond from a backbone amide. The methanol group could then form an additional hydrogen bond with a nearby residue, further anchoring the ligand and enhancing its binding affinity.

In Silico Pharmacokinetics: ADMET Prediction

Trustworthiness & Self-Validation: A potent molecule is useless as a drug if it cannot reach its target in the body or is overtly toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is a critical, self-validating step that prevents costly late-stage failures.[3] We use established computational models, such as those provided by the SwissADME server, to evaluate the pharmacokinetic profile of (6-Aminopyrimidin-4-yl)methanol.

Protocol: ADMET Profile Generation

-

Input Structure: The canonical SMILES string for the molecule is submitted to an ADMET prediction server (e.g., SwissADME).

-

Parameter Calculation: The server runs the structure through a series of validated models to calculate dozens of physicochemical and pharmacokinetic descriptors.

-

Profile Analysis: The output is analyzed with respect to established criteria for drug-likeness, such as Lipinski's Rule of Five, bioavailability, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes.

Predicted ADMET Profile

| Parameter | Prediction | Implication for Drug Development |

| Lipinski's Rule of Five | Pass (0 Violations) | High probability of oral bioavailability. |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier; desirable for peripherally acting drugs. |

| CYP Inhibition | Inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions; may require chemical modification. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

| Table 3: Summary of the in silico ADMET prediction for (6-Aminopyrimidin-4-yl)methanol. |

The ADMET analysis suggests that (6-Aminopyrimidin-4-yl)methanol has a promising pharmacokinetic profile. Its high predicted GI absorption and good bioavailability score are favorable. The predicted lack of BBB penetration is advantageous for therapies targeting non-CNS disorders. The potential inhibition of certain CYP enzymes is a key finding that would guide future lead optimization efforts to mitigate the risk of adverse drug-drug interactions.

Synthesis and Conclusion

The integrated computational approach detailed in this guide provides a powerful, multi-faceted evaluation of (6-Aminopyrimidin-4-yl)methanol as a potential drug scaffold.

-

DFT calculations reveal a stable molecule with a distinct electronic profile, highlighting the key functional groups responsible for intermolecular interactions.

-

Molecular docking simulations generate a testable hypothesis for its mechanism of action, suggesting it can bind effectively to kinase targets by mimicking established inhibitor binding modes.

-

ADMET predictions indicate a favorable drug-like profile, with good oral bioavailability and limited CNS penetration, while also flagging potential metabolic liabilities for future optimization.